molecular formula C20H21N3O2 B1194534 Tubastatin A CAS No. 1252003-15-8

Tubastatin A

Cat. No. B1194534
CAS RN: 1252003-15-8
M. Wt: 335.4
InChI Key: GOVYBPLHWIEHEJ-UHFFFAOYSA-N
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Description

Tubastatin A is a potent and selective HDAC6 inhibitor with an IC50 of 15 nM in a cell-free assay . It is selective (1000-fold more) against all other isozymes except HDAC8 . Tubastatin A also inhibits HDAC10 and metallo-β-lactamase domain-containing protein 2 (MBLAC2) . It shows efficacy in various neurological disease animal models, as HDAC6 plays a crucial regulatory role in axonal transport deficits, protein aggregation, and oxidative stress .


Molecular Structure Analysis

Tubastatin A is a tetrahydro-γ-carboline-capped selective HDAC6 inhibitor . The molecular formula of Tubastatin A is C20H21N3O2 .


Chemical Reactions Analysis

Tubastatin A is a specific HDAC6 inhibitor that affects cell growth and promotes structural modifications in cancer cells and parasites . It has shown efficacy in various neurological disease animal models .


Physical And Chemical Properties Analysis

Tubastatin A has a molecular weight of 335.4 g/mol . The molecular formula of Tubastatin A is C20H21N3O2 .

Scientific Research Applications

Cardiology: Treatment of Heart Conditions

Tubastatin A has been investigated for its role in treating heart conditions. It has been shown to affect α-tubulin acetylation in murine hearts, which is a process involved in the structural integrity of cells and intracellular transport . This suggests that Tubastatin A could be used to study and potentially treat heart diseases where these cellular processes are disrupted.

Neurology: Spinal Cord Repair

In neurology, Tubastatin A has been used in a bionic multichannel nanofiber conduit for repairing injured spinal cords . The drug’s ability to inhibit HDAC6 overexpression after spinal cord injury makes it a promising candidate for promoting axonal regeneration and improving recovery outcomes.

Immunology: Inflammation and Pyroptosis

Tubastatin A has been found to have applications in immunology, particularly in the inhibition of NLRP3-mediated cell pyroptosis . This process is a form of programmed cell death associated with inflammation and is implicated in various diseases. By inhibiting this pathway, Tubastatin A could be used to study and treat conditions characterized by excessive inflammation.

Pharmacology: Drug Delivery Systems

The development of drug delivery systems is another application of Tubastatin A. Its incorporation into nanofibers for sustained release profiles can be studied to improve the delivery and efficacy of various drugs .

Structural Biology: Protein Structure Analysis

In structural biology, Tubastatin A can be used to study the interaction between HDAC6 and its inhibitors. This helps in understanding the enzyme’s active site and designing more effective HDAC inhibitors .

Cell Biology: Cellular Transport Mechanisms

Lastly, Tubastatin A’s impact on α-tubulin acetylation suggests its use in studying cellular transport mechanisms. Since tubulin acetylation is linked to microtubule stability and function, Tubastatin A can be a tool to explore intracellular transport and its disorders .

Mechanism of Action

Target of Action

Tubastatin A is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is an enzyme that plays a crucial role in various biological processes, including the deacetylation of α-tubulin . Tubastatin A is selective against all other isozymes except HDAC8 .

Mode of Action

Tubastatin A interacts with its primary target, HDAC6, by inhibiting its activity . This inhibition leads to an increase in the acetylation levels of α-tubulin , a protein that is crucial for maintaining cell structure and function. By inhibiting HDAC6, Tubastatin A prevents the deacetylation of α-tubulin, thereby influencing gene expression regulation .

Biochemical Pathways

Tubastatin A affects several biochemical pathways. It has been shown to inhibit the NLRP3 inflammasome activation, which is involved in inflammatory responses . Additionally, Tubastatin A suppresses the proliferation of fibroblasts through the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling pathway . This pathway is crucial for cell growth and proliferation.

Pharmacokinetics

It’s known that tubastatin a can be administered via intraperitoneal injection . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tubastatin A and their impact on its bioavailability.

Result of Action

The inhibition of HDAC6 by Tubastatin A has several molecular and cellular effects. It has been shown to reduce the clonogenicity and migration capacities of cells, and accelerate apoptosis . Furthermore, Tubastatin A has been found to decrease the expression of mesenchymal markers, contributing to reverse epithelial-mesenchymal transition in cells . In animal models, Tubastatin A has shown to improve post-resuscitation myocardial dysfunction .

Safety and Hazards

Tubastatin A is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25/h2-9,25H,10-13H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVYBPLHWIEHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318079
Record name Tubastatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tubastatin A

CAS RN

1252003-15-8
Record name Tubastatin A
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tubastatin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252003158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tubastatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUBASTATIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XTSOX1NF8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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